molecular formula C14H21NO3 B262587 3-(4-methoxyphenyl)-N-(3-methoxypropyl)propanamide

3-(4-methoxyphenyl)-N-(3-methoxypropyl)propanamide

Cat. No. B262587
M. Wt: 251.32 g/mol
InChI Key: ZIBGGLYDHKOFHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxyphenyl)-N-(3-methoxypropyl)propanamide, also known as MPMP, is a synthetic compound that belongs to the class of amides. MPMP has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.

Mechanism of Action

The exact mechanism of action of 3-(4-methoxyphenyl)-N-(3-methoxypropyl)propanamide is not fully understood. However, it is believed that this compound exerts its effects by modulating the activity of certain neurotransmitters in the brain, such as gamma-aminobutyric acid (GABA) and glutamate. This compound has been found to enhance the activity of GABA, which is an inhibitory neurotransmitter, and to reduce the activity of glutamate, which is an excitatory neurotransmitter. This dual action of this compound may contribute to its anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to modulate several biochemical and physiological processes in the body. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of inflammation and pain. This compound has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons in the brain. This effect of this compound may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

3-(4-methoxyphenyl)-N-(3-methoxypropyl)propanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and purified to high purity. This compound has also been extensively studied for its biological activities, which makes it a well-characterized compound for further research. However, one limitation of this compound is that its mechanism of action is not fully understood, which may hinder the development of new therapeutic applications.

Future Directions

There are several future directions for the research on 3-(4-methoxyphenyl)-N-(3-methoxypropyl)propanamide. One direction is to further elucidate its mechanism of action, which may lead to the development of new therapeutic applications. Another direction is to investigate the potential of this compound for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the development of new analogs of this compound may lead to the discovery of compounds with improved biological activities.

Synthesis Methods

The synthesis of 3-(4-methoxyphenyl)-N-(3-methoxypropyl)propanamide involves the reaction between 4-methoxybenzoyl chloride and 3-methoxypropylamine in the presence of a base such as triethylamine or pyridine. The reaction takes place at room temperature and the product is obtained in high yield after purification.

Scientific Research Applications

3-(4-methoxyphenyl)-N-(3-methoxypropyl)propanamide has been extensively studied for its potential therapeutic uses. It has been found to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. This compound has also been shown to possess anticonvulsant activity in various animal models of epilepsy. In addition, this compound has been found to have a neuroprotective effect in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

3-(4-methoxyphenyl)-N-(3-methoxypropyl)propanamide

InChI

InChI=1S/C14H21NO3/c1-17-11-3-10-15-14(16)9-6-12-4-7-13(18-2)8-5-12/h4-5,7-8H,3,6,9-11H2,1-2H3,(H,15,16)

InChI Key

ZIBGGLYDHKOFHU-UHFFFAOYSA-N

SMILES

COCCCNC(=O)CCC1=CC=C(C=C1)OC

Canonical SMILES

COCCCNC(=O)CCC1=CC=C(C=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.